Cas no 1519151-90-6 (N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide)
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide
- BBL036544
- STL490886
- N-(3,4-dimethoxyphenyl)-3-azetidinecarboxamide
- N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide
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- Inchi: 1S/C12H16N2O3/c1-16-10-4-3-9(5-11(10)17-2)14-12(15)8-6-13-7-8/h3-5,8,13H,6-7H2,1-2H3,(H,14,15)
- InChI Key: RGBQBKYKLZLBRT-UHFFFAOYSA-N
- SMILES: O=C(C1CNC1)NC1C=CC(=C(C=1)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 269
- XLogP3: 0.4
- Topological Polar Surface Area: 59.6
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292392-1g |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide |
1519151-90-6 | 95+% | 1g |
$416 | 2021-06-09 | |
| Chemenu | CM292392-5g |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide |
1519151-90-6 | 95+% | 5g |
$1043 | 2021-06-09 | |
| Chemenu | CM292392-10g |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide |
1519151-90-6 | 95+% | 10g |
$1459 | 2021-06-09 | |
| Chemenu | CM292392-1g |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide |
1519151-90-6 | 95%+ | 1g |
$416 | 2023-03-07 | |
| Chemenu | CM292392-5g |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide |
1519151-90-6 | 95%+ | 5g |
$1043 | 2023-03-07 | |
| Chemenu | CM292392-10g |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide |
1519151-90-6 | 95%+ | 10g |
$1459 | 2023-03-07 |
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide
Introduction to N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide (CAS No. 1519151-90-6)
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1519151-90-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a phenyl ring substituted with methoxy groups at the 3rd and 4th positions, linked to an azetidine core, which is further modified by a carboxamide functional group. This specific arrangement not only contributes to its distinct chemical identity but also influences its biological activity and interactions.
The importance of N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide lies in its versatility as a building block for more complex molecules. In recent years, there has been a growing interest in designing molecules that can modulate biological pathways by targeting specific enzymes or receptors. The azetidine ring, in particular, is known for its ability to mimic certain natural amino acids, which makes it a valuable scaffold for creating peptidomimetics. These peptidomimetics can often exhibit improved pharmacokinetic properties compared to their peptide counterparts, such as enhanced stability and longer half-life in vivo.
One of the most compelling aspects of N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide is its potential role in the development of drugs targeting neurological disorders. The phenyl ring with methoxy substitutions is a common motif found in many bioactive compounds that interact with central nervous system (CNS) receptors. For instance, analogs of this structure have shown promise in preclinical studies as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier and interact with neurotransmitter receptors makes it an attractive candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide with greater accuracy. Molecular docking studies have suggested that this compound may bind to various protein targets, including enzymes involved in inflammation and cell signaling pathways. These pathways are often dysregulated in diseases such as cancer and autoimmune disorders. By understanding the binding interactions at a molecular level, scientists can design derivatives of this compound that enhance its therapeutic potential while minimizing side effects.
The synthesis of N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key step in the synthesis is the formation of the azetidine ring, which can be achieved through various cyclization reactions. One common approach involves the reaction of a protected amino acid derivative with an appropriate electrophile under controlled conditions. The introduction of the methoxy groups at the 3rd and 4th positions of the phenyl ring typically occurs early in the synthetic sequence to prevent unwanted side reactions.
In addition to its pharmaceutical applications, N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide has shown promise in materials science research. The unique structural features of this compound make it a suitable candidate for developing new types of polymers and coatings with enhanced mechanical properties. For example, researchers have explored its use in creating high-performance films that exhibit improved durability and resistance to environmental degradation. These applications highlight the broad utility of this compound beyond traditional pharmaceuticals.
The future prospects for N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide are vast and exciting. As our understanding of biological systems continues to grow, new opportunities will arise for developing targeted therapies based on this scaffold. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into effective treatments for human diseases. Furthermore, advancements in synthetic methodologies will enable the production of more complex derivatives with tailored properties.
In conclusion, N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide (CAS No. 1519151-90-6) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional properties make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science today.
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